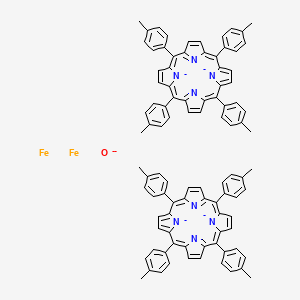
mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron): is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound features an iron center coordinated to four nitrogen atoms in a porphyrin ring, with an oxo bridge connecting two iron centers. The presence of the oxo bridge and the methylphenyl groups enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions.
Metalation: The porphyrin ligand is then reacted with an iron salt, such as iron(III) chloride, in the presence of a base to form the iron-porphyrin complex.
Formation of the Oxo Bridge: The iron-porphyrin complex is treated with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form the mu-oxo dimer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.
Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Major Products Formed:
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New iron-porphyrin complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine:
Biomimetic Studies: The compound is used to study the mechanisms of biological processes involving heme proteins, such as oxygen transport and electron transfer.
Therapeutics: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry:
Environmental Applications: The compound is used in the development of sensors and catalysts for environmental monitoring and pollution control.
Energy: It is investigated for its potential use in energy conversion and storage devices, such as fuel cells and batteries.
Wirkmechanismus
The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Mu-oxo-bis(5,10,15,20-tetrakis(4-methoxyphenyl)porphinato Iron): Similar structure but with methoxy groups instead of methyl groups, leading to different electronic properties.
Mu-oxo-bis(5,10,15,20-tetrakis(4-bromophenyl)porphinato Iron): Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to the presence of the methyl groups, which enhance its solubility and stability. The oxo bridge provides a robust connection between the iron centers, allowing for efficient electron transfer and making it a versatile compound for various applications in catalysis, material science, and medicine.
Eigenschaften
Molekularformel |
C96H72Fe2N8O-6 |
|---|---|
Molekulargewicht |
1465.3 g/mol |
IUPAC-Name |
iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
InChI-Schlüssel |
FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


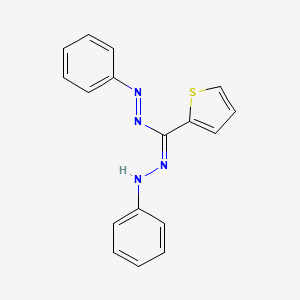
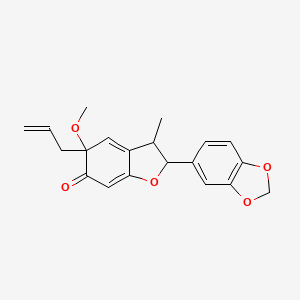
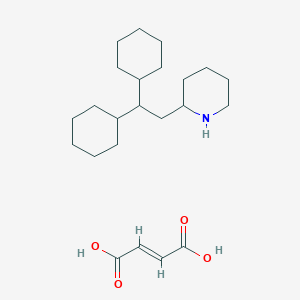
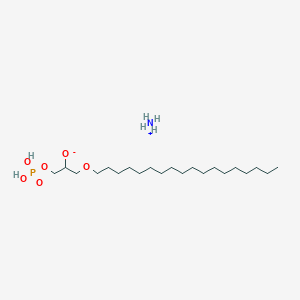
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
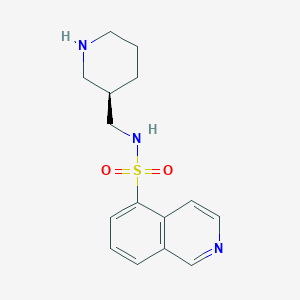
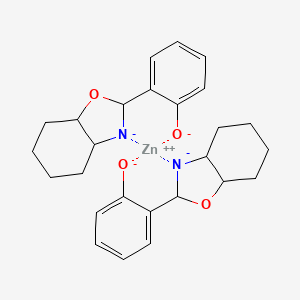

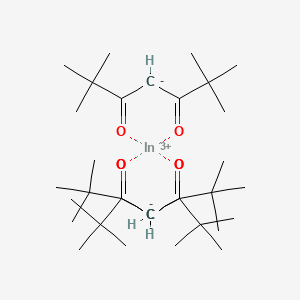

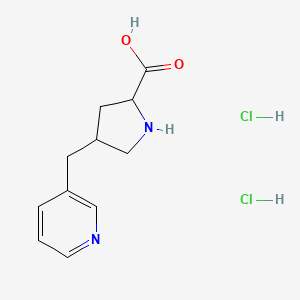
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
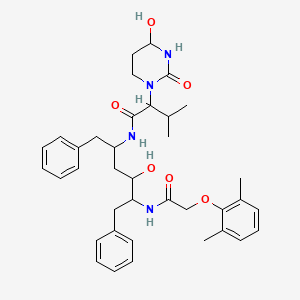
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
